molecular formula C18H17NO4 B2906786 N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 1396857-04-7

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2906786
CAS No.: 1396857-04-7
M. Wt: 311.337
InChI Key: GXVHQIYEJCPOCY-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and anticancer research. Its molecular architecture incorporates both naphthalene and furan heterocyclic systems, which are established pharmacophores known to contribute to diverse biological activities . Derivatives based on the naphthalene scaffold have demonstrated potent antiproliferative activity against various cancer cell lines. Recent studies on naphthalen-1-yloxyacetamide conjugates have shown promising results against hormone-responsive breast cancer cells (MCF-7) through multiple mechanisms . These mechanisms include acting as aromatase inhibitors to suppress estrogen biosynthesis, which is a key driver in the proliferation of certain breast cancers . Furthermore, related compounds have been shown to induce cell cycle arrest in the G1 phase and promote cellular apoptosis (programmed cell death) by modulating the expression of key apoptotic proteins, such as downregulating the anti-apoptotic Bcl-2 and upregulating the pro-apoptotic Bax and caspase 9 . Beyond oncology, the furanone and naphthalene structural motifs are also investigated for their potential anti-inflammatory and antimicrobial properties , making this compound a versatile candidate for multiple pharmaceutical research streams . Researchers can utilize this compound as a key intermediate or reference standard in the design and synthesis of novel bioactive molecules.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c20-17(15-7-8-22-11-15)10-19-18(21)12-23-16-6-5-13-3-1-2-4-14(13)9-16/h1-9,11,17,20H,10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVHQIYEJCPOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

The compound features a furan ring and a naphthalene moiety connected through a hydroxyethyl group. The structural formula can be represented as follows:

C17H17NO3\text{C}_{17}\text{H}_{17}\text{N}\text{O}_3

Synthesis Methodology

While specific synthesis protocols for this compound were not detailed in the search results, similar compounds often involve multi-step organic synthesis techniques, including acylation and coupling reactions. The use of intermediates such as furan derivatives and naphthalene derivatives is common.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that compounds with furan and naphthalene structures often contribute to free radical scavenging abilities, which can mitigate oxidative stress in biological systems.

Anti-inflammatory Effects

Studies have shown that derivatives of naphthalene can inhibit pro-inflammatory cytokines. The presence of the hydroxyethyl group may enhance the compound's solubility and bioavailability, leading to improved anti-inflammatory effects.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Scavenging Free Radicals : The furan ring contributes to the electron donation capacity, allowing the compound to neutralize free radicals effectively.
  • Modulation of Signaling Pathways : Research suggests that such compounds can influence pathways related to inflammation and cell survival.

Case Study 1: Renal Protection

A study investigated the protective effects of related compounds on glycerol-induced acute kidney injury (AKI) in mice. The results indicated that compounds with similar structural features reduced serum urea and creatinine levels, suggesting renal protective effects through anti-inflammatory mechanisms .

TreatmentSerum Urea (mg/dL)Serum Creatinine (mg/dL)
Control601.5
N-(2-hydroxyphenyl)acetamide400.8
N-(2-hydroxyphenyl)acetamide + AuNPs300.5

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of naphthalene derivatives, indicating efficacy against various microbial strains. Compounds with similar functional groups demonstrated significant inhibition zones in agar diffusion tests.

Microbial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Key Data Reference
N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide Morpholinoethyl group Cytotoxicity in HeLa cells (IC₅₀ ≈ 3.16 µM/mL, comparable to cisplatin)
2-(Naphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide (VU0453661, 8) Pyridin-3-yl group LCMS: m/z = 279.2 [M+H]⁺; RT = 0.567 min
N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-2-(naphthalen-2-yloxy)acetamide Benzooxazolyl-hydroxyphenyl group IC₅₀ = 11.84 ± 1.63 µM; 9% inhibition in target assays
N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-2-(5-((naphthalen-1-yloxy)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide Oxadiazole-azetidinone hybrid Moderate antibacterial activity (MIC = 25–50 µg/mL against S. aureus and E. coli)
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (7c) Triazolyl-nitrophenyl group HRMS: [M+H]⁺ = 404.1359 (calc.), 404.1348 (obs.); IR peaks at 1676 cm⁻¹ (C=O)

Key Observations:

Substituent Impact on Bioactivity: The morpholinoethyl group in N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide enhances cytotoxicity, likely due to improved solubility and cellular uptake via the morpholine moiety . The pyridin-3-yl group in Compound 8 contributes to a lower molecular weight (m/z = 279.2) and shorter retention time (RT = 0.567 min), suggesting higher polarity . The triazolyl-nitrophenyl group in 7c introduces hydrogen-bonding capabilities (IR C=O at 1676 cm⁻¹) and may enhance binding to biological targets .

Oxadiazole-azetidinone hybrids () exhibit broad-spectrum antimicrobial activity, indicating that sulfur-containing heterocycles improve interactions with microbial enzymes .

Pharmacological Potential

  • Enzyme Inhibition : Furan’s electron-rich π-system could facilitate interactions with enzyme active sites, similar to benzooxazolyl derivatives in .

Q & A

Q. Advanced

  • Molecular Docking: Use PyMOL or Schrödinger Suite to model interactions with proteins (e.g., COX-2, cytochrome P450) .
  • QSAR Studies: Correlate substituent effects (e.g., furan vs. thiophene) with bioactivity using CoMFA/CoMSIA .
  • ADMET Prediction: SwissADME or pkCSM to estimate pharmacokinetics (e.g., logP, bioavailability) .

How to analyze its stability under varying conditions?

Q. Advanced

  • Forced Degradation Studies:
    • Acidic/Base Hydrolysis: Reflux in 1M HCl/NaOH (60°C, 24h); monitor by HPLC .
    • Oxidative Stress: Treat with H₂O₂ (3%, 48h); assess furan ring integrity via NMR .
  • Thermal Stability: TGA/DSC to determine decomposition temperature (>200°C typical for aromatic amides) .

What strategies guide structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent Modification:
    • Replace naphthalen-2-yloxy with phenoxy or biphenyl groups to assess hydrophobic interactions .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the furan ring to enhance electrophilicity .
  • Bioisosteric Replacement: Swap acetamide with sulfonamide to modulate solubility .

Example SAR Table:

DerivativeBioactivity (IC₅₀, μM)Key ModificationReference
Parent compound12.3 (COX-2)-
Naphthalen-1-yloxy analog28.7Altered π-stacking
Fluorophenyl-substituted8.9Enhanced hydrophobicity

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